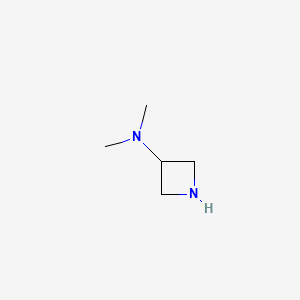

N,N-dimethylazetidin-3-amine

Übersicht

Beschreibung

N,N-dimethylazetidin-3-amine is a compound related to a class of azetidines, which are four-membered nitrogen-containing heterocycles. The azetidine moiety is of interest in medicinal chemistry due to its presence in various bioactive molecules. Although the provided papers do not directly discuss N,N-dimethylazetidin-3-amine, they do provide insights into the synthesis and properties of closely related compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of azetidine derivatives, such as 3,3-dimethylazetidines, has been achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines. This method is highly diastereoselective and represents a novel strategy for constructing the azetidine ring, which could potentially be applied to the synthesis of N,N-dimethylazetidin-3-amine .

Molecular Structure Analysis

Azetidine derivatives have been studied for their conformational properties, which are crucial for their biological activity. For instance, the dimethylazetidine moiety has been used as a rigid analogue of diethylamine in the synthesis of lysergic acid amides, providing insights into the binding orientation of such groups in biologically active molecules . This information is relevant to understanding the molecular structure of N,N-dimethylazetidin-3-amine and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives can be inferred from related compounds. For example, the synthesis of a triazolopyrimidin-amine involved cyclization reactions, indicating that azetidine and its derivatives can participate in the formation of complex heterocyclic systems . This suggests that N,N-dimethylazetidin-3-amine could also be involved in various chemical reactions leading to more complex structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N,N-dimethylazetidin-3-amine are not directly reported in the provided papers, the properties of similar azetidine derivatives can be considered. For example, the crystal structure of a related triazolopyrimidin-amine showed that molecules can form inversion dimers and are packed into layers by π-stacking interactions . Such properties are important for understanding the behavior of N,N-dimethylazetidin-3-amine in a solid-state environment.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Antibiotics

N,N-dimethylazetidin-3-amine is a key intermediate in the synthesis of antibiotics like premafloxacin. Fleck et al. (2003) describe an efficient and stereoselective process for preparing this compound, crucial in developing veterinary antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

2. Organic Synthesis

The compound is utilized in the diastereoselective synthesis of bioactive molecules containing a 3,3-dimethylazetidine moiety. Jin et al. (2016) developed an iodine-mediated intramolecular cyclization of γ-prenylated amines, offering a new strategy for synthesizing bioactive 3,3-dimethylazetidines (Jin, Sun, Zhou, & Zhao, 2016).

3. Glycomic Analysis

In glycomic analysis, dimethylazetidine derivatives like dimethyl pyrimidinyl ornithine (DiPyrO) tags are used for quantitative analysis of N-linked glycans. Chen et al. (2018) extended the application of DiPyrO tags to quantify glycoprotein-derived N-linked glycans, providing insights into cancer patient serum protein profiling (Chen et al., 2018).

4. Biomass Conversion

In the conversion of biomass to valuable chemicals, dimethylazetidine derivatives play a role in the catalytic amination of biomass-based alcohols. Pera‐Titus & Shi (2014) describe the synthesis of various amines, including N,N-dimethylamines, through direct alcohol amination processes, highlighting the compound's role in sustainable chemical synthesis (Pera‐Titus & Shi, 2014).

5. N-Dimethylation in Chemical Industry

The N-dimethylation of amines using N,N-dimethylazetidine derivatives is crucial in producing bioactive compounds for the chemical, pharmaceutical, and dye industries. Liu et al. (2021) reported an efficient N-dimethylation method using carbon-supported Ru nanoparticles, highlighting the compound's industrial relevance (Liu, Song, Wu, & Ma, 2021).

6. Protein Analysis

In protein analysis, dimethylazetidine derivatives are used for solvent accessibility studies of primary amines in proteins. Jhan et al. (2017) demonstrated using dimethyl labeling coupled with mass spectrometry to characterize solvent accessibility in immunoglobulin G, showcasing the compound's utility in biochemical research (Jhan, Huang, Wang, Chou, & Chen, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-dimethylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7(2)5-3-6-4-5/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQWCOFOSMREBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438444 | |

| Record name | N,N-dimethylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138022-85-2 | |

| Record name | N,N-dimethylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)